molecular formula C19H18N3O5P B14738334 N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine CAS No. 3246-48-8

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine

Cat. No.: B14738334
CAS No.: 3246-48-8
M. Wt: 399.3 g/mol
InChI Key: SKPHKNYHLJTWMP-UHFFFAOYSA-N
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Description

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoryl group attached to a pyridine ring, which is further substituted with nitro and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 5-nitropyridin-2-amine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to maintain the purity and integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methylphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-bis(4-methoxyphenyl)naphthalen-2-amine: Known for its use in perovskite solar cells.

    N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures.

Uniqueness

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

3246-48-8

Molecular Formula

C19H18N3O5P

Molecular Weight

399.3 g/mol

IUPAC Name

N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine

InChI

InChI=1S/C19H18N3O5P/c1-14-3-8-17(9-4-14)26-28(25,27-18-10-5-15(2)6-11-18)21-19-12-7-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25)

InChI Key

SKPHKNYHLJTWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C

Origin of Product

United States

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